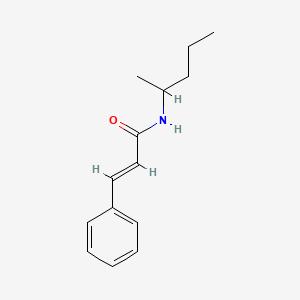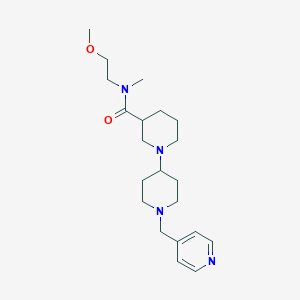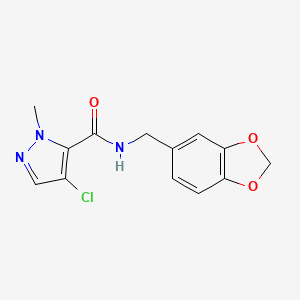![molecular formula C18H18ClNO2 B5325856 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5325856.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are a type of flavonoid that have been extensively studied for their potential therapeutic properties. This particular compound has been of interest to researchers due to its potential as a therapeutic agent in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves the inhibition of various signaling pathways in cancer cells. This includes the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Research on this compound has also investigated its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its potential as a therapeutic agent in the treatment of cancer. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one could focus on its potential as a therapeutic agent in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, research could investigate the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Research on 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one has focused on its potential as a therapeutic agent in the treatment of cancer. Studies have shown that this compound has anti-cancer properties, specifically in inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)ethylamino]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-8-4-15(5-9-17)18(21)11-13-20-12-10-14-2-6-16(19)7-3-14/h2-9,11,13,20H,10,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOYDMWHBSDQZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325779.png)

![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5325791.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5325798.png)
![N'-[4-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5325808.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol](/img/structure/B5325817.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5325825.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5325883.png)
![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)